molecular formula C29H26FN5O3 B12198227 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12198227
M. Wt: 511.5 g/mol
InChI Key: ANGLNCIKQUWZCE-UHFFFAOYSA-N
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Description

The compound 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide features a complex tricyclic core with fused nitrogen-containing rings. Key structural elements include:

  • A 1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca scaffold, forming a rigid, conjugated system.
  • N-linked group: A 2-(4-methoxyphenyl)ethyl chain, contributing electron-donating methoxy and extended linker flexibility. 6-imino and 2-oxo moieties, which may participate in hydrogen bonding or tautomerization. 11-methyl, enhancing steric bulk.

Crystallographic analysis (e.g., via SHELX programs ) would be critical for confirming its three-dimensional conformation.

Properties

Molecular Formula

C29H26FN5O3

Molecular Weight

511.5 g/mol

IUPAC Name

7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C29H26FN5O3/c1-18-4-3-15-34-26(18)33-27-24(29(34)37)16-23(25(31)35(27)17-20-5-9-21(30)10-6-20)28(36)32-14-13-19-7-11-22(38-2)12-8-19/h3-12,15-16,31H,13-14,17H2,1-2H3,(H,32,36)

InChI Key

ANGLNCIKQUWZCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CC=C(C=C4)F)C(=O)NCCC5=CC=C(C=C5)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the triazatricyclo core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors under controlled conditions.

    Functional Group Transformations: Introduction of the fluorophenyl, methoxyphenyl, and other substituents through various functional group transformations such as halogenation, alkylation, and amination.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the imino and oxo groups.

    Substitution: The compound can participate in substitution reactions, particularly at the fluorophenyl and methoxyphenyl sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, alkyl halides, and amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups.

Scientific Research Applications

7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction kinetics are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The most analogous compound identified is N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7, C₂₅H₂₆FN₅O₂, MW 447.5) . Key differences include:

Feature Target Compound Compound
Substituent at C7 4-Fluorophenylmethyl (aromatic, π-π interactions) Pentyl (flexible alkyl chain, lipophilic)
N-Substituent 2-(4-Methoxyphenyl)ethyl (methoxy: H-bonding; ethyl linker: conformational flexibility) (4-Fluorophenyl)methyl (compact, halogen-bonding potential)
Molecular Weight Likely >447.5 g/mol (estimated due to methoxy group and longer N-substituent) 447.5 g/mol
Key Functional Groups 6-imino, 2-oxo, 11-methyl 6-imino, 2-oxo, 11-methyl

Hypothesized Property Differences

  • The target’s 4-fluorophenylmethyl group balances aromatic interactions with moderate lipophilicity.
  • Electron Effects : The methoxy group (target) is electron-donating, which may alter binding pocket interactions compared to the electron-withdrawing fluorine ().
  • Metabolic Stability : Methoxy groups are prone to oxidative demethylation, whereas fluorine often enhances metabolic stability .

Biological Activity

The compound 7-[(4-fluorophenyl)methyl]-6-imino-N-[2-(4-methoxyphenyl)ethyl]-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is an intricate organic molecule recognized for its potential biological activities. Its unique tricyclic structure and specific functional groups suggest significant interactions with biological targets, making it a subject of interest in medicinal chemistry.

Molecular Characteristics

Property Value
Molecular Formula C27H22FN5O3
Molecular Weight 483.5 g/mol
IUPAC Name N-[(4-fluorophenyl)methyl]-6-imino-7-[(4-methoxyphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
InChI Key GYHHACSJRGEHNW-UHFFFAOYSA-N

The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. The process includes:

  • Formation of the Triazatricyclo Framework : Utilizing nucleophilic substitution reactions to introduce the fluorophenyl and methoxyphenyl groups.
  • Functional Group Modifications : The imino and carboxamide groups are formed under controlled conditions to ensure high yield and purity.

Biological Activity

Research into the biological activity of this compound has indicated several potential effects:

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties:

  • Antibacterial Effects : The compound has shown promise against both Gram-positive and Gram-negative bacterial strains. In vitro tests revealed minimal inhibitory concentration (MIC) values suggesting effective antibacterial activity.
  • Antifungal Activity : Preliminary assessments indicate potential antifungal properties as well.

Cytotoxicity Studies

A comparative analysis of cytotoxic effects on human lung fibroblast (WI38) cells showed that this compound exhibits lower toxicity than conventional chemotherapeutics like Doxorubicin. This selectivity indicates its potential as a safer alternative in cancer treatment.

The mechanism by which this compound exerts its biological effects involves:

  • Target Interaction : Binding to specific enzymes or receptors which modulate their activity.
  • Signal Transduction Interference : Disruption of cellular signaling pathways leading to altered cellular responses.

Case Studies

Several case studies highlight the biological activity of compounds structurally related to the target compound:

  • Study on Antibacterial Properties :
    • A series of compounds were evaluated for their antibacterial efficacy against various bacterial strains.
    • Results indicated that certain derivatives exhibited strong antibacterial action with MIC values below 1 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Cytotoxicity Assessment :
    • Comparative studies showed that the compound's cytotoxic effects were significantly lower than those of established chemotherapy agents, indicating a favorable safety profile for normal cells .

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